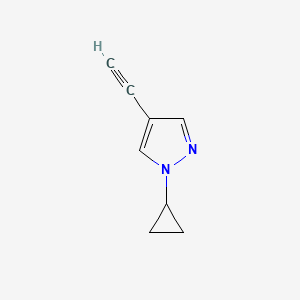

![molecular formula C11H9N3O5S B2537701 N-[3-(甲基氨基羰基)噻吩-2-基]-5-硝基呋喃-2-甲酰胺 CAS No. 941871-28-9](/img/structure/B2537701.png)

N-[3-(甲基氨基羰基)噻吩-2-基]-5-硝基呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

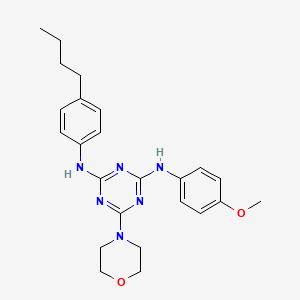

“N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide” is a molecule that contains a total of 26 bonds. There are 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 secondary amide (aromatic), 1 ether (aliphatic), and 1 Thiophene .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . Another approach involves the splicing of the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis

Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors .Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

合成和生物活性

- N-[3-(甲基氨基羰基)噻吩-2-基]-5-硝基呋喃-2-甲酰胺及其衍生物被合成用于各种生物活性。例如,结构相似的化合物已显示出对枯草芽孢杆菌的潜在抗菌活性和对黑曲霉的抗真菌活性 (Sowmya 等人,2018)。另一项研究合成了已知药物呋喃妥因的类似物,评估了它们对革兰氏阳性菌和革兰氏阴性菌的抗菌特性 (Hassan 等人,2020)。

晶体结构分析

- 对类似化合物的晶体结构进行分析以了解它们的分子相互作用。一项研究重点关注具有相关结构的化合物的晶体结构和 Hirshfeld 表面分析,深入了解其分子相互作用 (Prabhuswamy 等人,2016)。

抗菌和抗结核特性

- 已经探索了该化合物的衍生物的抗菌特性。一项针对 5-硝基呋喃-2-基衍生物的研究发现对结核分枝杆菌和各种非结核分枝杆菌具有显着的体外活性 (Sriram 等人,2009)。同样,另一项研究合成了用于抗抑郁和促智活性的化合物 (Thomas 等人,2016)。

胆碱酯酶抑制剂和抗氧化剂

- 噻吩-2-甲酰胺衍生物已被研究为胆碱酯酶抑制剂和抗氧化剂,显示出治疗神经系统疾病的潜力 (Kausar 等人,2021)。此类化合物的对接研究提供了对它们与生物靶标相互作用的见解 (Talupur 等人,2021)。

作用机制

Target of Action

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .

Mode of Action

Thiophene derivatives have been shown to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Biochemical Pathways

Thiophene derivatives have been shown to interact with a variety of biochemical pathways due to their wide range of therapeutic properties .

Pharmacokinetics

Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .

Result of Action

Thiophene derivatives have been shown to have a wide range of therapeutic effects .

未来方向

属性

IUPAC Name |

N-[3-(methylcarbamoyl)thiophen-2-yl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O5S/c1-12-9(15)6-4-5-20-11(6)13-10(16)7-2-3-8(19-7)14(17)18/h2-5H,1H3,(H,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHMEUBAQJGPKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B2537618.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2537622.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2537625.png)

![7-(4-fluoroanilino)-2-(2-morpholino-2-oxoethyl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2537626.png)

![2-chloro-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B2537627.png)

![3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2537637.png)

![Methyl 3-(2,3-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2537641.png)